![molecular formula C15H22BNO3 B596351 4-甲基-6-(4,4,5,5-四甲基-1,3,2-二氧杂环硼烷-2-基)-3,4-二氢-2H-苯并[b][1,4]噁嗪 CAS No. 1256256-24-2](/img/structure/B596351.png)
4-甲基-6-(4,4,5,5-四甲基-1,3,2-二氧杂环硼烷-2-基)-3,4-二氢-2H-苯并[b][1,4]噁嗪
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine: is a boronic acid derivative with a complex molecular structure
科学研究应用
This compound has several applications in scientific research, including:
Chemistry: : Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: : Employed in the study of enzyme inhibitors and as a tool in bioconjugation techniques.
Medicine: : Investigated for its potential use in drug discovery and development, particularly in the design of boronic acid-based drugs.
Industry: : Utilized in the development of new materials and catalysts.
作用机制
Target of Action
Similar compounds are often used in organic synthesis as reagents and catalysts, suggesting that its targets could be a wide range of organic compounds .
Mode of Action
The compound might interact with its targets through chemical reactions such as borylation and hydroboration, which are common reactions involving boronic acids and their derivatives .
Biochemical Pathways
It’s known that boronic acids and their derivatives play crucial roles in various chemical reactions, including carbon-carbon bond formation .
Pharmacokinetics
The physicochemical properties such as its density (108±01 g/cm3), melting point (77-81°C), boiling point (3556±250 °C), and flash point (1943°C) might influence its pharmacokinetic behavior .
Result of Action
It’s known that boronic acids and their derivatives can induce significant changes in the chemical structure of their targets, potentially leading to various downstream effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the reaction of benzo[b][1,4]oxazine with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like toluene or dimethylformamide (DMF). The reaction temperature and time are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor depends on the scale of production and the specific requirements of the process. The use of automated systems for monitoring and controlling reaction conditions can help ensure consistent product quality and yield.
化学反应分析
Types of Reactions
This compound can undergo various types of reactions, including:
Oxidation: : The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: : The compound can be reduced to form the corresponding boronic acid.
Substitution: : The boronic acid group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: : Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: : Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Boronic Esters: : Formed through the oxidation of the boronic acid group.
Borates: : Resulting from further oxidation of boronic esters.
Reduced Boronic Acid: : Obtained by reducing the boronic acid group.
Substitution Products: : Various nucleophilic substitution products depending on the nucleophile used.
相似化合物的比较
This compound is unique due to its specific structural features and reactivity. Similar compounds include:
Boronic Acids: : General class of compounds with similar reactivity.
Boronic Esters: : Derivatives of boronic acids with different stability and reactivity profiles.
Borates: : Oxidized forms of boronic acids with distinct chemical properties.
属性
IUPAC Name |
4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1,4-benzoxazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BNO3/c1-14(2)15(3,4)20-16(19-14)11-6-7-13-12(10-11)17(5)8-9-18-13/h6-7,10H,8-9H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBEZHNPPYJYFMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OCCN3C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzyl 2-formyl-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B596270.png)
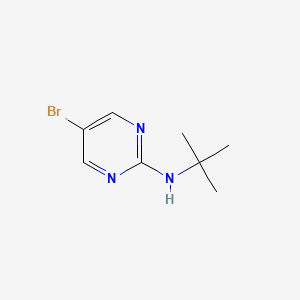
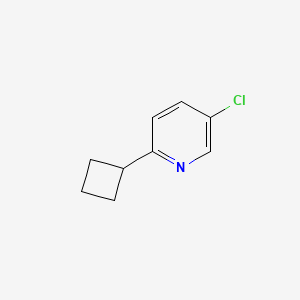
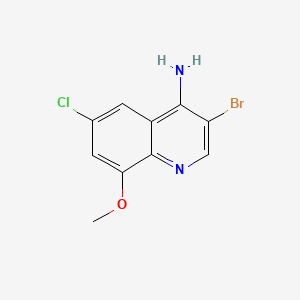
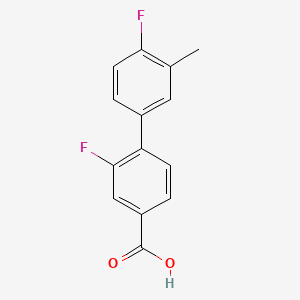
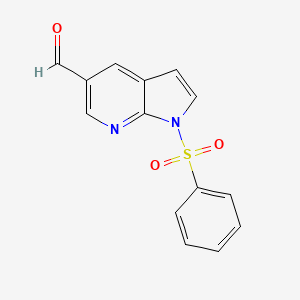
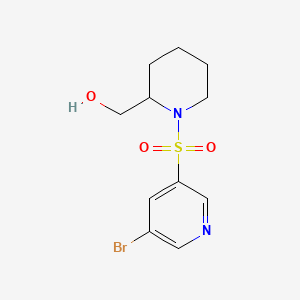
![2-Methyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B596283.png)

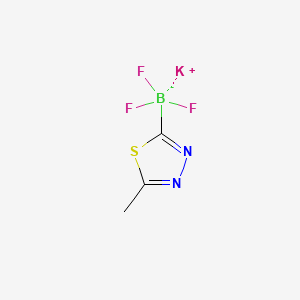
![tert-butyl N-[(1S,3R)-3-(butylamino)cyclohexyl]carbamate](/img/structure/B596287.png)
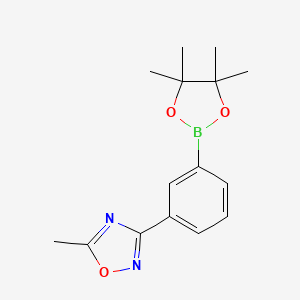
![2-(Dimethylamino)-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B596290.png)
